molecular formula C6H14ClNS B6222653 2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride, Mixture of diastereomers CAS No. 2757999-83-8

2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride, Mixture of diastereomers

Cat. No.: B6222653
CAS No.: 2757999-83-8
M. Wt: 167.7
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Description

2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride, mixture of diastereomers, is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the cyclization of a suitable diene with an amine and thiol group under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the cyclobutyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to separate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-aminocyclobutyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    2-(3-aminocyclobutyl)ethane-1-amine: Similar structure but with an additional amino group.

    Cyclobutylamine: A simpler compound with only the cyclobutyl ring and an amino group.

Uniqueness

2-(3-aminocyclobutyl)ethane-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2757999-83-8

Molecular Formula

C6H14ClNS

Molecular Weight

167.7

Purity

95

Origin of Product

United States

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